![molecular formula C16H18N6O B2447326 N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide CAS No. 926582-75-4](/img/structure/B2447326.png)
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide increases GABA levels in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. In a study of healthy volunteers, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide was found to be well-tolerated and did not produce any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the effects of GABA modulation more specifically. However, a limitation of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide is its relatively short half-life, which may require frequent dosing in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of addiction, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. Finally, the development of more stable analogs of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide may improve its potential as a therapeutic agent.
Synthesemethoden
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide can be synthesized using a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of phenylhydrazine and sodium nitrite to form the tetrazole ring. The final step involves the acetylation of the resulting compound using acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c17-12-16(9-5-2-6-10-16)18-14(23)11-22-20-15(19-21-22)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVRVQMZLQKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.